Prorenone
CAS No.: 49848-04-6
Cat. No.: VC1666443
Molecular Formula: C23H30O3
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49848-04-6 |
|---|---|
| Molecular Formula | C23H30O3 |
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | (1'R,2'S,4'S,5R,10'R,11'S,14'S,18'S)-10',14'-dimethylspiro[oxolane-5,15'-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ene]-2,7'-dione |
| Standard InChI | InChI=1S/C23H30O3/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22)10-6-19(25)26-23/h11,14-17,20H,3-10,12H2,1-2H3/t14-,15+,16-,17-,20+,21+,22-,23+/m0/s1 |
| Standard InChI Key | RRHHMFQGHCFGMH-LAPLKBAYSA-N |
| Isomeric SMILES | C[C@]12CCC(=O)C=C1[C@H]3C[C@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@]56CCC(=O)O6)C |
| SMILES | CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC56CCC(=O)O6)C |
| Canonical SMILES | CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC56CCC(=O)O6)C |
Introduction
Chemical Identity and Structural Characteristics
Prorenone, designated by the developmental code name SC-23133, belongs to the spirolactone group of steroidal antimineralocorticoids. It is structurally related to spironolactone but possesses distinct chemical characteristics. The compound represents the lactonic form of prorenoic acid (prorenoate), with potassium prorenoate (SC-23992) being its corresponding potassium salt . The chemical composition and structural properties of prorenone provide the foundation for understanding its biological activity and pharmacological potential.
Chemical Properties
Prorenone possesses specific chemical properties that contribute to its pharmacological activity. The following table summarizes the key chemical and physical characteristics of the compound:
| Property | Value |
|---|---|
| Chemical Formula | C₂₃H₃₀O₃ |
| Molar Mass | 354.490 g·mol⁻¹ |
| IUPAC Name | 3-(17β-Hydroxy-6β,7β-methylene-3-oxo-4-androsten-17α-yl)propionic acid γ-lactone |
| Alternative Code | SC-23133 |
| Physical State | Solid |
| Classification | Steroidal antimineralocorticoid; Spirolactone group |
The molecular structure of prorenone features a steroidal backbone with specific functional groups that confer its antimineralocorticoid activity. The compound contains a γ-lactone ring that is essential for its receptor binding capabilities and subsequent pharmacological effects . This structural arrangement allows prorenone to interact with the mineralocorticoid receptor in a manner that antagonizes the effects of aldosterone.
Synthesis Pathway
The chemical synthesis of prorenone involves a specific reaction pathway that utilizes readily available precursors. Prorenone can be synthesized via a Johnson–Corey–Chaykovsky reaction, which involves the reaction of canrenone with trimethylsulfoxonium iodide and sodium hydride . This synthetic route represents an efficient method for producing prorenone in laboratory settings and potentially at scale for further research applications.
Pharmacological Profile
Prorenone exhibits a complex pharmacological profile characterized primarily by its antimineralocorticoid activity. The compound demonstrates notable potency in antagonizing the effects of aldosterone, the primary endogenous mineralocorticoid hormone involved in electrolyte balance and blood pressure regulation.
Receptor Interactions
A distinctive feature of prorenone is its multifaceted interaction with various steroid hormone receptors. While primarily targeting the mineralocorticoid receptor, prorenone also demonstrates binding affinity for other steroid receptors, including the glucocorticoid, androgen, and progesterone receptors . This broad receptor interaction profile contributes to both its therapeutic potential and possible side effect profile.
Research using radiolabeled prorenone has revealed its binding characteristics to mineralocorticoid receptors. Studies indicate that [³H]prorenone binds to a high-affinity, low-capacity class of sites that appear to be mineralocorticoid receptors . In competition experiments, prorenone demonstrates strong competition for mineralocorticoid-binding sites while showing minimal competition for glucocorticoid-binding sites . This selective binding profile suggests a preferential action on mineralocorticoid-mediated physiological processes.
Further specificity of prorenone has been confirmed by its relatively poor ability to displace [³H]dihydrotestosterone from rat prostate androgenic receptors compared to spironolactone . This observation suggests that prorenone might offer reduced androgenic side effects compared to spironolactone, potentially presenting a more favorable therapeutic profile.
Inhibitory Effects on Aldosterone
Mechanism of Action
The pharmacological effects of prorenone stem from its specific interactions with cellular receptors and subsequent influence on mineralocorticoid signaling pathways. Understanding these mechanisms provides insight into the compound's potential therapeutic applications and comparative advantages over related antimineralocorticoids.
Receptor Binding and Nuclear Translocation
A key aspect of prorenone's mechanism involves its interaction with the mineralocorticoid receptor system. Research has shown that [³H]-labeled prorenone blocks the nuclear translocation of the aldosterone receptor . This interference with receptor trafficking represents a crucial mechanism through which prorenone antagonizes aldosterone-mediated effects at the cellular level.
The binding of prorenone to mineralocorticoid receptors prevents the normal physiological actions of aldosterone, which typically include increased sodium reabsorption and potassium excretion in the distal tubules of the kidney. By blocking these effects, prorenone promotes natriuresis (sodium excretion) and potassium retention, actions that contribute to its potential clinical utility in managing conditions such as hypertension and edema.
Central Nervous System Effects
Intriguing research has demonstrated that prorenone can antagonize the central nervous system effects of aldosterone. In experimental studies, both low (0.005 μg/h) and high (0.02 μg/h) doses of prorenone effectively antagonized the pressor effect of aldosterone when infused with aldosterone into the lateral cerebral ventricle of rats . These findings suggest that prorenone can counteract centrally mediated hypertension induced by aldosterone, indicating potential applications in managing certain forms of neurogenic hypertension.
Research Findings and Experimental Studies
Extensive research has been conducted to evaluate the pharmacological properties and potential therapeutic applications of prorenone. These studies have yielded valuable insights into the compound's efficacy, potency, and comparative advantages over similar antimineralocorticoids.
Binding Studies
Detailed investigations into the binding characteristics of prorenone have enhanced our understanding of its interaction with steroid receptors. Using computer-assisted analysis methods, researchers have identified that [³H]prorenone binds to a specific class of high-affinity, low-capacity sites that correspond to mineralocorticoid receptors . This binding profile confirms prorenone's primary mechanism as a mineralocorticoid receptor antagonist.
Competition experiments have further elucidated prorenone's receptor selectivity. When tested against [³H]aldosterone- and [³H]dexamethasone-binding sites, prorenone demonstrated strong competition for mineralocorticoid-binding sites while showing minimal affinity for glucocorticoid-binding sites . This selectivity suggests that prorenone might produce fewer glucocorticoid-related side effects compared to less selective antimineralocorticoid agents.
Comparative Efficacy Against Spironolactone
A significant aspect of prorenone research involves its comparative efficacy against spironolactone, a widely used antimineralocorticoid agent. These comparisons provide valuable insights into prorenone's potential advantages and therapeutic positioning.
Potency Comparison
Research has demonstrated that prorenoate, the acid form of prorenone, exhibits significantly higher potency compared to spironolactone in various physiological parameters. The following table summarizes the comparative potency data:
| Parameter | Potency Ratio (Prorenoate vs. Spironolactone) |
|---|---|
| Urinary Sodium Excretion | 3.6-fold higher |
| Plasma Potassium Elevation | 4.1-fold higher |
| Metolazone-induced Hypokalemia Attenuation | 5.6-fold higher |
| Antimineralocorticoid Activity in Animals | ~8-fold higher |
These data indicate that prorenoate (and by extension, prorenone as its active metabolite) demonstrates substantially higher potency than spironolactone across multiple clinically relevant parameters . This enhanced potency suggests the potential for using lower doses to achieve therapeutic effects, potentially reducing the risk of dose-dependent adverse effects.
Side Effect Profile
An important consideration in antimineralocorticoid therapy involves the balance between therapeutic efficacy and adverse effects. Research has indicated that prorenoate might offer advantages over spironolactone regarding androgenic side effects . Spironolactone is known to produce various androgenic side effects, including gynecomastia in males and menstrual irregularities in females, due to its interaction with androgen receptors.
Studies comparing the binding affinities of prorenoate and spironolactone in androgen radioreceptor assays have found that prorenoate exhibits lower affinity for androgen receptors than spironolactone . This reduced androgenic activity suggests that prorenoate (and prorenone) might produce fewer androgen-related side effects, potentially offering a more favorable therapeutic profile for long-term antimineralocorticoid therapy.
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